Bis-PEG9-acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Bis-PEG9-acid is typically synthesized through the polymerization of ethylene oxide with water, monoethylene glycol, or diethylene glycol under alkaline conditions . The process involves the formation of polyethylene glycol chains, which are then functionalized with carboxylic acid groups at both ends. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the polymerization process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of water or glycol initiators. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and functionality of the product . The final product is purified through processes such as distillation or crystallization to achieve high purity levels.

化学反应分析

Core Chemical Reactivity

The carboxylic acid groups enable Bis-PEG9-acid to participate in acid-base reactions, esterifications, and amidations. The PEG9 spacer enhances aqueous solubility and reduces steric hindrance, facilitating reactions in biological systems .

Esterification

- Mechanism : Reacts with alcohols under acidic (e.g., H₂SO₄) or coupling (e.g., DCC) conditions to form esters .

- Example : Reaction with methanol yields Bis-PEG9-methyl ester, useful for hydrophobic modifications.

Amidation

- Mechanism : Carboxylic acids react with amines via carbodiimide (EDC/NHS) activation to form stable amide bonds .

- Kinetics : NHS ester intermediates hydrolyze competitively (half-life: 4–5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C) .

Hydrolysis

- Acidic : Regenerates carboxylic acids from esters (e.g., Bis-PEG9-methyl ester → this compound + methanol) .

- Basic (Saponification) : Forms carboxylate salts (e.g., Bis-PEG9-COO⁻Na⁺), enhancing water solubility .

Protein-Polymer Conjugates

- Site-Specific Modification : Reacts with lysine residues on proteins via NHS esters, forming stable amide bonds .

- Stability : PEGylation reduces aggregation and improves pharmacokinetics compared to maleimide linkers .

Dynamic Conjugation

- Inter-Domain Crosslinking : Captures flexible protein conformations due to PEG’s hydrophilicity and extended conformation .

Comparative Reactivity

This compound outperforms traditional linkers in specificity and solubility:

Enhanced Reaction Efficiency

- Kinetic Studies : BS(PEG)₂ (a PEG-based crosslinker) exhibited a 10-fold higher reaction rate with lysine residues than DSS, attributed to lower energy barriers for conformational transitions .

- NMR Analysis : PEG-backbone crosslinkers induced significant chemical shift perturbations (CSP >0.15 ppm) in maltose-binding protein (MBP), indicating enhanced surface accessibility .

Biological Compatibility

- Low Toxicity : PEG-12 dimethicone (a related PEG derivative) showed no adverse effects in rats at 1000 mg/kg/day .

- Reduced Off-Target Effects : Site-specific conjugation using this compound minimized protein denaturation (<5% activity loss vs. 20–30% for maleimides) .

Challenges and Optimizations

- Competitive Hydrolysis : High pH (>8.5) accelerates NHS ester hydrolysis, requiring precise pH control .

- Solvent Compatibility : Reactions perform best in polar aprotic solvents (e.g., DMSO) or aqueous buffers with <10% organic content .

This compound’s dual functionality, biocompatibility, and tunable reactivity make it indispensable in drug delivery, protein engineering, and materials science. Its PEG backbone uniquely balances hydrophilicity and structural flexibility, enabling applications where traditional linkers fail.

科学研究应用

Scientific Research Applications

Bis-PEG9-acid has diverse applications in chemistry, biology, and medicine:

Bioconjugation

- Linker for Proteolysis Targeting Chimeras (PROTACs):

- Antibody-Drug Conjugates (ADCs):

Protein Modification

- Enhances the solubility and stability of proteins and peptides by modifying their properties through conjugation with this compound . This is particularly useful in therapeutic applications where improved pharmacokinetics are desired.

Drug Delivery Systems

- Utilized in the formulation of drug delivery systems to improve the bioavailability of therapeutic agents. The hydrophilic nature of PEG facilitates better solubility in biological fluids .

Cosmetic Applications

- Due to its hydrophilic properties, this compound is also employed in cosmetics and personal care products to enhance texture and stability.

Case Study 1: Development of PROTACs

A study demonstrated the effectiveness of this compound as a linker in PROTACs, showing that its incorporation significantly improved the degradation efficiency of target proteins in cellular assays. The study highlighted the compound's ability to facilitate the formation of stable complexes between ligands and target proteins, enhancing therapeutic outcomes in cancer models .

Case Study 2: Antibody-Drug Conjugates

Another research project utilized this compound to link antibodies with cytotoxic agents. The results indicated that the conjugates exhibited improved specificity towards cancer cells while minimizing off-target effects, showcasing its potential for targeted cancer therapies .

作用机制

The mechanism of action of Bis-PEG9-acid involves its ability to form stable amide or ester bonds with other molecules. The terminal carboxylic acid groups react with primary amine or alcohol groups to form these bonds, which enhance the solubility, stability, and bioavailability of the resulting conjugates . The polyethylene glycol spacer provides flexibility and reduces the immunogenicity of the conjugates, making them suitable for various applications .

相似化合物的比较

Similar Compounds

Bis-PEG5-acid: A shorter polyethylene glycol derivative with similar functional groups but a lower molecular weight.

Bis-PEG12-acid: A longer polyethylene glycol derivative with similar functional groups but a higher molecular weight.

Bis-succinimidyl-suberate (BS3): A crosslinker with similar functional groups but different spacer length and reactivity.

Uniqueness

Bis-PEG9-acid is unique due to its intermediate spacer length, which provides a balance between flexibility and stability. This makes it suitable for a wide range of applications, from protein modification to drug delivery . Its hydrophilic nature also enhances its solubility in aqueous media, making it more versatile compared to shorter or longer polyethylene glycol derivatives .

生物活性

Bis-PEG9-acid is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various biochemical applications, particularly in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This article explores its biological activity, mechanisms of action, and applications in research and medicine.

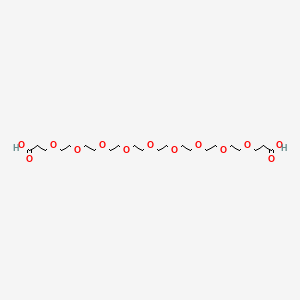

Chemical Structure and Properties

This compound is characterized by its homobifunctional nature, containing two carboxylic acid groups that can interact with amine groups to form stable amide bonds. This property is crucial for its role as a linker in bioconjugation processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₆O₁₈ |

| Molecular Weight | 398.48 g/mol |

| Solubility | Highly soluble in water |

| Functional Groups | Two carboxylic acid groups |

Target of Action

This compound functions primarily as a linker, connecting two distinct ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This dual targeting facilitates the selective degradation of target proteins via the ubiquitin-proteasome pathway, a critical mechanism for regulating protein levels within cells.

Mode of Action

The compound enhances the solubility and stability of conjugated proteins or peptides, which can improve their pharmacokinetic properties. Its action is contingent upon the intracellular environment, particularly the efficiency of the ubiquitin-proteasome system in degrading tagged proteins.

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the ubiquitin-proteasome system , which is essential for maintaining cellular homeostasis by regulating protein turnover. The ability to selectively degrade specific proteins opens avenues for therapeutic intervention in diseases characterized by dysregulated protein levels.

Cellular Effects

This compound impacts various cellular processes by modifying biomolecules it interacts with. The conjugation of this linker to therapeutic agents can:

- Enhance solubility and reduce immunogenicity.

- Alter cell signaling pathways, potentially impacting gene expression and cellular metabolism.

Applications in Research and Medicine

This compound has diverse applications across multiple fields:

1. Chemistry

- Utilized as a linker in synthesizing polyethylene glycol-based conjugates and crosslinkers.

2. Biology

- Employed for modifying proteins and peptides to enhance their solubility and stability.

3. Medicine

- Integral in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

4. Industry

- Used in cosmetic formulations due to its hydrophilic properties, enhancing product stability and performance.

Study on PROTACs

In a study involving PROTACs synthesized with this compound, researchers demonstrated significant efficacy in degrading target proteins associated with cancer progression. The PROTACs exhibited selective action against overexpressed proteins in tumor cells, highlighting the potential of this compound in targeted cancer therapy .

Safety Assessment

Safety evaluations have indicated that this compound exhibits low toxicity profiles. In animal studies, high doses did not result in significant adverse effects, supporting its safety for therapeutic applications .

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O13/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPXCHJGEDEJHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。